molecular formula C10H10ClF6N B7855964 (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (Hydrochloride)

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (Hydrochloride)

Cat. No.: B7855964
M. Wt: 293.63 g/mol
InChI Key: DWSPCWWXKNPRFN-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (Hydrochloride) is a chemical compound known for its unique structural features and significant applications in various scientific fields. The presence of trifluoromethyl groups in its structure imparts distinct chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The exact methods can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (Hydrochloride) can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves replacing one functional group with another, which can be achieved using various reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (Hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (Hydrochloride) exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors, thereby modulating biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (Hydrochloride) is unique due to its specific structural configuration and the presence of multiple trifluoromethyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in fields requiring high stability and reactivity.

Properties

IUPAC Name

[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSPCWWXKNPRFN-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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